![molecular formula C34H47N3O9 B161322 Reversin 121 CAS No. 174630-04-7](/img/structure/B161322.png)
Reversin 121
描述
Reversin 121 is a hydrophobic peptide chemosensitizer . It is a simple dipeptide containing standard protecting groups . It can reverse P-glycoprotein-mediated multidrug resistance .
Molecular Structure Analysis
Reversin 121 belongs to the class of organic compounds known as peptides . These are compounds containing an amide derived from two or more amino carboxylic acid molecules .Chemical Reactions Analysis
Reversin 121 is known to increase the ATPase activity of MDR1 . It reverses P-glycoprotein-mediated multidrug resistance with little toxic side effects .Physical And Chemical Properties Analysis
Reversin 121 is a white powder . Its molecular formula is C34H47N3O9 and its formula weight is 641.8 . It is soluble in DMSO or ethanol but insoluble in water .科学研究应用
与多药耐药中的P-糖蛋白的相互作用
已经研究了Reversin 121与P-糖蛋白(P-gp)的相互作用,P-gp是癌症中多药耐药(MDR)的关键因素。研究表明,Reversin 121与纯化的P-糖蛋白结合亲和力很高,影响其ATP酶活性。这种相互作用导致药物耐药性的调节,Reversin 121有效地恢复了MDR1表达的肿瘤细胞对药物的敏感性,而对非MDR1细胞没有毒性影响(Sharom et al., 1999)。
增强祖细胞生成
发现Reversin 121通过促进环纤维环细胞的去分化来增强类似祖细胞的生成。这个过程涉及与细胞生长、发育和分化相关的基因表达的显著变化。经过Reversin 121处理的细胞表现出沿各种间叶系列分化的潜力增加,表明其在再生疗法中的实用性(Saraiya et al., 2010)。
在细胞重编程中的作用
研究还表明,Reversin 121可以将C2C12肌源性细胞重编程为各种分化的细胞类型。这种重编程涉及与细胞周期进展和生长抑制相关的蛋白质和基因表达的改变。研究结果表明,Reversin 121通过影响与细胞生长和基于染色质的基因沉默相关的基因表达诱导细胞的多能性(Shan et al., 2007)。
肌原细胞的去分化
研究表明,Reversin 121可以诱导小鼠肌原细胞系的去分化,使它们恢复到多能状态。这个过程涉及抑制Aurora B激酶活性,这对于维持这些细胞的分化状态至关重要。研究结果突显了Reversin 121在从分化细胞中生成多能祖细胞方面的潜在用途(Amabile et al., 2009)。
未来方向
属性
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N3O9/c1-33(2,3)45-30(40)26(19-13-14-20-35-31(41)44-23-25-17-11-8-12-18-25)36-29(39)27(37-32(42)46-34(4,5)6)21-28(38)43-22-24-15-9-7-10-16-24/h7-12,15-18,26-27H,13-14,19-23H2,1-6H3,(H,35,41)(H,36,39)(H,37,42)/t26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNKEDMVAQBLLN-SVBPBHIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reversin 121 | |
CAS RN |
174630-04-7 | |
Record name | Reversin 121 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Reversin 121 and how does it interact with it?
A1: Reversin 121 is a high-affinity peptide that specifically targets P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1) [, , , , ]. While its exact binding site is not fully elucidated, studies suggest it interacts differently than conventional P-gp substrates, indicating a potential allosteric binding mode []. By binding to P-gp, Reversin 121 inhibits its drug efflux activity, thus increasing the intracellular accumulation of chemotherapeutic agents [, , ].
Q2: How does Reversin 121 impact multidrug resistance in cancer cells?
A2: Reversin 121 effectively reverses multidrug resistance (MDR) in cancer cells, a major obstacle in cancer treatment [, ]. This resistance often arises from the overexpression of drug efflux transporters like P-gp, MRP1, and MRP3 []. Research demonstrates that Reversin 121 significantly reduces the proportion of tumor cells expressing these transporters, thereby increasing the efficacy of chemotherapeutic agents [, ].
Q3: Beyond cancer, are there other potential applications for Reversin 121?
A3: Interestingly, Reversin 121 has shown potential in modulating bioluminescence imaging (BLI) intensity []. Research indicates that ABC transporters, particularly ABCG2 and to some extent ABCB1, can affect the intracellular delivery of luciferase substrates like D-luciferin and coelenterazine, thus influencing BLI signal intensity []. Reversin 121, by inhibiting ABCB1, significantly increased BLI intensity in cells expressing Renilla luciferase, highlighting its potential as a tool in optimizing BLI-based assays and potentially enhancing the sensitivity of this imaging technique [].
Q4: What is the structural characterization of Reversin 121?
A4: Reversin 121, chemically known as N(α)-Boc-l-Asp(OBn)-l-Lys(Z)-OtBu, is a dipeptide composed of L-Aspartic acid and L-Lysine with protecting groups []. While specific spectroscopic data isn't provided in the provided research, its structure suggests potential analysis through methods like NMR and mass spectrometry.
Q5: Has any research explored modifying Reversin 121's structure to enhance its activity?
A5: Yes, researchers have investigated structure-activity relationships (SAR) by modifying Reversin 121's structure []. Notably, replacing the aspartyl residue with trans-4-hydroxy-l-proline and reducing the carbonyl group of the peptidyl bond yielded compounds with 2- to 7-fold greater potency in inhibiting P-gp compared to the original Reversin 121 molecule []. These modifications highlight the potential for developing more potent and selective P-gp inhibitors based on the Reversin 121 scaffold.
Q6: Are there any known resistance mechanisms to Reversin 121?
A6: While Reversin 121 effectively reverses MDR mediated by P-gp, research indicates that its activity can be limited by other resistance mechanisms. Specifically, mutations in the PSMB5 gene, which encodes a subunit of the proteasome, have been shown to confer cross-resistance to Reversin 121, albeit less pronounced than with other proteasome inhibitors like bortezomib [].
Q7: Can you elaborate on the potential limitations of Reversin 121 related to drug delivery?
A7: Studies show that Reversin 121 can be a substrate for P-gp itself, potentially limiting its ability to reach intracellular targets []. For instance, its efficacy in inhibiting the immunoproteasome in the brain is limited, likely due to its interaction with P-gp at the blood-brain barrier []. This highlights the need for strategies to improve its delivery, such as developing analogs with reduced P-gp affinity or exploring alternative drug delivery systems.
Q8: Have there been any studies on the stability and formulation of Reversin 121?
A8: One study explored conjugating Reversin 121 to a water-soluble polymer, poly[N-(2-hydroxypropyl)methacrylamide] (P(HPMA)), via a pH-sensitive hydrazone bond []. This conjugation aimed to enhance its delivery and overcome MDR in doxorubicin-resistant P388 cells []. This approach signifies the potential for developing formulations that improve Reversin 121's stability, solubility, and ultimately, its bioavailability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。